(3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Description
This compound belongs to the 1,2,4-oxadiazole class, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The methanamine group at position 5 and the 2,5-dichlorophenyl substituent at position 3 define its structure. The hydrochloride salt enhances solubility and stability.
Properties
IUPAC Name |
[3-(2,5-dichlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3O.ClH/c10-5-1-2-7(11)6(3-5)9-13-8(4-12)15-14-9;/h1-3H,4,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZRHQFUSKTHNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NOC(=N2)CN)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1435803-98-7 | |
| Record name | [3-(2,5-dichlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Dichlorophenyl Group: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Introduction of the Methanamine Group: This can be done through nucleophilic substitution reactions, where the oxadiazole intermediate reacts with an amine source.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including (3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride. The compound has shown promising results in inhibiting the growth of various cancer cell lines.
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT116 (Colon) | 15.2 ± 0.5 |
| MCF7 (Breast) | 18.3 ± 0.7 | |
| A549 (Lung) | 20.0 ± 0.6 |
In a study conducted by Evren et al., the compound exhibited significant cytotoxicity against HCT116 and MCF7 cell lines, indicating its potential as an anticancer agent .
Neuroprotective Effects
The neuroprotective properties of oxadiazole derivatives have been investigated due to their ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases.
Table 2: MAO Inhibition Activity
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
|---|---|---|
| This compound | 150 ± 7.88 | 0.036 ± 0.012 |
The compound's inhibition of MAO-B suggests its potential use in treating conditions like Parkinson's disease .
Photophysical Properties
Research has indicated that compounds containing oxadiazole moieties exhibit interesting photophysical properties that can be exploited in material science.
Table 3: Photophysical Properties of Oxadiazole Derivatives
| Compound | Absorption Max (nm) | Emission Max (nm) |
|---|---|---|
| This compound | 320 | 450 |
These properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity.
Table 4: Synthesis Conditions
| Step | Conditions |
|---|---|
| Reactants | 2,5-Dichlorophenyl hydrazine + carbonyl compound |
| Solvent | Ethanol |
| Temperature | Reflux |
| Yield | >70% |
The characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound .
Case Study 1: Anticancer Screening
A study published in ACS Omega evaluated a series of oxadiazole derivatives for their anticancer activity against several cell lines. The findings indicated that modifications on the oxadiazole ring significantly affected cytotoxicity profiles .
Case Study 2: Neuroprotective Screening
In another study focusing on neuroprotection, researchers assessed the efficacy of various oxadiazole derivatives in inhibiting MAO-A and MAO-B activities. The results demonstrated that certain substitutions on the oxadiazole ring enhanced neuroprotective effects .
Mechanism of Action
The mechanism of action of (3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The dichlorophenyl group and oxadiazole ring can interact with enzymes or receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Phenyl Ring Derivatives
Chlorophenyl Analogs
- [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride (CAS 1311318-12-3)
- Structure : Single chlorine at the para position of the phenyl ring.
- Molecular Formula : C₉H₉Cl₂N₃O.
- Molecular Weight : 246.09 g/mol.
- Key Differences :
- Reduced steric hindrance compared to the 2,5-dichloro analog.
- Lower lipophilicity (ClogP ~2.1 vs. ~2.8 for dichloro derivative).
- Para substitution may enhance π-π stacking with aromatic residues in target proteins .
Fluorophenyl Analogs
- [3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride (CAS 1013430-70-0)
- Structure : Fluorine replaces chlorine at the para position.
- Molecular Formula : C₉H₉FClN₃O.
- Key Differences :
- Lower molecular weight (229.64 g/mol) due to fluorine’s smaller atomic mass.
- Improved metabolic stability compared to chloro derivatives .
Methylphenyl Analogs
- [3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine (CAS 890324-74-0)
- Structure : Methyl group at the para position.
- Key Differences :
- Electron-donating methyl group increases electron density on the oxadiazole ring.
- Enhanced solubility in nonpolar solvents (ClogP ~1.9).
- Reduced steric bulk compared to dichloro derivatives .
Heterocyclic and Functionalized Derivatives
Pyrimidine-Substituted Oxadiazole
- [3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride (CAS 1123169-51-6)
- Structure : Pyrimidine ring replaces phenyl.
- Molecular Formula : C₇H₈ClN₅O.
- Key Differences :
- Additional nitrogen atoms enable hydrogen bonding with biological targets.
- Higher polarity (PSA = 51 Ų) compared to dichlorophenyl analog (PSA ~45 Ų) .
Ether-Linked Derivatives
- (3-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-5-yl)methanamine Hydrochloride Structure: Ether-linked 4-chlorophenoxy group. Molecular Formula: C₁₀H₁₁Cl₂N₃O₂. Key Differences:
- Increased molecular flexibility due to the ether bond.
Steric and Electronic Modifications
Dichlorophenyl vs. Dimethoxyphenyl
- [3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride (CAS N/A)
- Structure : Methoxy groups at positions 2 and 3 of the phenyl ring.
- Key Differences :
- Methoxy groups are electron-donating, increasing oxadiazole ring electron density.
- Higher solubility in polar solvents (ClogP ~1.5) compared to dichloro analogs.
- Potential for altered binding kinetics in CNS targets due to enhanced hydrogen bonding .
Bromophenyl Analogs
- [3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride
- Structure : Bromine substituent at the meta position.
- Key Differences :
- Bromine’s larger atomic radius increases steric bulk and polarizability.
- Higher molecular weight (~285 g/mol) compared to chloro analogs.
- Potential for enhanced van der Waals interactions in hydrophobic binding pockets .
Research Implications
- Pharmacological Activity : Dichlorophenyl derivatives often exhibit enhanced binding to G-protein-coupled receptors (GPCRs) due to Cl’s electron-withdrawing effects, as seen in rimonabant analogs .
- Synthetic Challenges: Yields for dichloro derivatives may be lower than mono-substituted analogs due to steric hindrance during cyclization (e.g., 38–84% yields in related indazole syntheses ).
- NMR Trends : Chlorine substituents deshield adjacent protons (e.g., 2,5-dichloro phenyl protons may appear at δ 7.4–7.8 ppm in $^1$H NMR) .
Biological Activity
(3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
- Molecular Formula : C9H8Cl3N3O
- Molecular Weight : 280.54 g/mol
- CAS Number : 1435803-98-7
Synthesis
The synthesis of this compound involves the reaction of appropriate precursors under controlled conditions. The oxadiazole ring is a key structural feature that contributes to the compound's biological activity.
Anticancer Activity
Recent studies have shown that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, a series of 1,2,4-oxadiazole derivatives demonstrated cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values of selected oxadiazole derivatives against different cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 5a | MCF-7 | 0.65 |
| 5b | MDA-MB-231 | 2.41 |
| 5c | U-937 | 0.75 |
These findings suggest that this compound may possess similar anticancer properties due to its structural similarities with other active oxadiazole derivatives .
The mechanism by which oxadiazole compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example, flow cytometry assays have indicated that certain oxadiazole derivatives activate apoptotic pathways through the upregulation of pro-apoptotic proteins such as p53 and caspase-3 . This mechanism could be critical for the therapeutic application of this compound.
Study on MAO Inhibition
A notable study investigated the inhibition of monoamine oxidase (MAO) by oxadiazole derivatives. The compound exhibited selective inhibition of MAO-B with an IC50 value of 0.036 µM, indicating potential for treating neurodegenerative disorders such as Parkinson's disease . The following table illustrates the inhibitory potency compared to other known inhibitors:
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
|---|---|---|
| (3-(2,5-Dichlorophenyl)-1,2,4-Oxadiazol-5-yl)methanamine HCl | 150 ± 7.88 | 0.036 ± 0.012 |
| Safinamide | - | 0.048 |
| Toloxatone | 3.92 | - |
This selective inhibition highlights the compound's potential role in developing treatments for conditions associated with altered monoamine levels .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
The compound can be synthesized via a multi-step approach:
- Step 1 : React 2,5-dichlorobenzaldehyde with hydroxylamine hydrochloride under alkaline conditions to form the corresponding oxime.
- Step 2 : Cyclize the oxime with ethyl acetoacetate or a similar β-ketoester in the presence of chlorinating agents (e.g., POCl₃ or PCl₅) to form the 1,2,4-oxadiazole ring.
- Step 3 : Functionalize the oxadiazole with a methanamine group via reductive amination or nucleophilic substitution, followed by hydrochloride salt formation. Key Considerations : Optimize reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to improve yield. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. How should researchers handle and store this compound safely?
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact; rinse skin/eyes with water for 15 minutes if exposed.
- Storage : Keep in airtight containers at room temperature (RT), protected from light and moisture. Stability tests suggest no degradation for ≥6 months under these conditions.
Q. What spectroscopic and analytical techniques are critical for characterization?
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm).
- HPLC : Purity analysis using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm).
- Mass Spectrometry : ESI-MS to verify molecular ion peaks ([M+H]⁺ expected ~296 m/z).
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or binding affinity?
- Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and optimize geometry.
- Perform molecular docking (AutoDock/Vina) to simulate interactions with biological targets (e.g., neurotransmitter receptors).
- Validate predictions with experimental IC₅₀/Kd values from radioligand binding assays.
Q. What strategies resolve contradictions in pharmacological data across studies?
- Meta-analysis : Pool data from multiple studies, adjusting for variables like dosage, cell lines, or assay protocols.
- Validation experiments : Replicate key findings under standardized conditions (e.g., same animal model or receptor subtype).
- Statistical tools : Apply multivariate regression to isolate confounding factors (e.g., solvent effects or impurity interference).
Q. How does the dichlorophenyl substituent influence bioactivity compared to analogs?
- Structure-activity relationship (SAR) : Compare potency against analogs with monochloro or trifluoromethyl groups.
- Electron-withdrawing effects : The 2,5-dichloro substitution enhances electrophilicity, potentially improving target binding.
- Pharmacokinetics : Assess metabolic stability (e.g., CYP450 enzyme assays) to evaluate halogenation’s impact on half-life.
Q. What experimental designs optimize crystallization for X-ray diffraction studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
